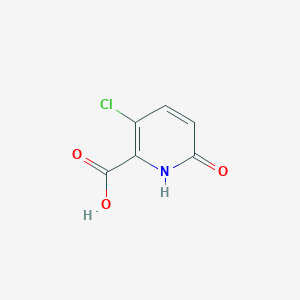

3-Chloro-6-hydroxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGJDZXVOQNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396985 | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68160-46-3, 1263280-37-0 | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68160-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Convergent and Divergent Synthetic Routes to 3-Chloro-6-hydroxypicolinic Acid

The synthesis of polysubstituted pyridines like this compound presents a significant challenge due to the need for precise regiochemical control. Both convergent and divergent strategies are employed to construct this intricate molecule.

Multi-Step Approaches to the Core Pyridine (B92270) Scaffold

The construction of the pyridine core is a critical initial step in the synthesis of this compound. While direct synthesis of the fully substituted ring is challenging, multi-step sequences are often employed, starting from more readily available precursors. One common approach involves the construction of a substituted pyridine ring followed by functional group interconversions. For instance, the synthesis of various aminopicolinic acid derivatives has been achieved through multi-step reactions starting from picolinic acid. umsl.edu These methods, which include nitration and subsequent reduction, lay the groundwork for introducing functionalities that can later be converted to the desired chloro and hydroxyl groups. umsl.edu

Another strategy involves the use of ring-closing reactions of acyclic precursors. Although not specifically detailed for this compound, the general principles of pyridine synthesis, such as the Hantzsch pyridine synthesis or other condensation reactions, can be adapted. These methods often require careful selection of starting materials to ensure the correct placement of substituents on the final pyridine ring.

Strategic Introduction of Halogen and Hydroxyl Functional Groups

The precise introduction of the chloro and hydroxyl groups at the C3 and C6 positions, respectively, is a pivotal aspect of the synthesis.

The introduction of a hydroxyl group at the C6 position of the picolinic acid scaffold can be achieved through various methods. One documented route involves the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine (B114848) and carbon dioxide. chemicalbook.com Another approach is the Elbs oxidation of 3-hydroxypicolinic acid, which has been utilized to synthesize 3,6-dihydroxypicolinic acid. nih.gov This method involves the use of potassium peroxydisulfate (B1198043) in an alkaline solution, followed by acid-catalyzed hydrolysis of the resulting sulfate (B86663) ester. nih.gov

The chlorination of the pyridine ring can be a complex process. For instance, the reaction of picolinic acid with thionyl chloride to form the acid chloride has been observed to also yield 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct, indicating that chlorination of the ring can occur under certain conditions. nih.gov The synthesis of 3-chloropicolinic acid has been achieved through the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. chempanda.com A patent describes the synthesis of 6-chloro-3-fluoro-2-picolinic acid from 6-chloro-3-fluoro-2-picoline via oxidation, which suggests that a pre-halogenated picoline can be a viable starting material. google.com While a direct and selective method for the 3-chlorination of a 6-hydroxypicolinic acid precursor is not prominently described in the available literature, the existing methods for halogenation of pyridine rings could potentially be adapted.

A plausible synthetic strategy could involve the initial synthesis of 6-hydroxypicolinic acid, followed by a regioselective chlorination at the C3 position. Alternatively, a 3-chloropicolinic acid precursor could be subjected to hydroxylation at the C6 position. The choice of route would depend on the feasibility and selectivity of each step.

Chemoselective Functionalization and Derivatization

The carboxylic acid, hydroxyl, and chloro functionalities of this compound offer multiple sites for further chemical modification.

N-alkylation: The nitrogen atom of the pyridine ring can undergo alkylation, although this is not always straightforward in the presence of other functional groups. The use of propylene (B89431) carbonate under neat reaction conditions has been reported for the N-alkylation of N-heterocycles. mdpi.com Another method involves the acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates, which could potentially be applied to picolinic acid derivatives. mdpi.com

Esterification: The carboxylic acid group is readily converted to esters. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of an acid catalyst, are generally applicable. wikipedia.org

Amidation: The carboxylic acid can also be converted to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with an amine. nih.gov

The following table summarizes the types of derivatization possible for this compound:

| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Derivative |

| Pyridine Nitrogen | N-alkylation | Propylene carbonate; Trichloroacetimidates with acid catalyst | N-alkyl-3-chloro-6-hydroxypicolinium salt |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Alkyl 3-chloro-6-hydroxypicolinate |

| Carboxylic Acid | Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | 3-Chloro-6-hydroxy-N-alkylpicolinamide |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic production of hydroxypicolinic acids is an area of active research.

In Vitro Reconstitution of Biosynthetic Pathways for Hydroxypicolinic Acids (e.g., from L-lysine)

Significant progress has been made in elucidating and reconstituting the biosynthetic pathway of 3-hydroxypicolinic acid. Research has shown that 3-hydroxypicolinic acid can be synthesized in vitro from L-lysine. researchgate.net This pathway requires the concerted action of three enzymes: an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase. researchgate.net The mechanism does not involve the direct hydroxylation of picolinic acid at the C3 position. Instead, it proceeds through the C3 hydroxylation of piperideine-2-carboxylic acid, followed by tautomerization of the resulting 3-hydroxyl dihydropicolinic acid. researchgate.net

While this pathway produces 3-hydroxypicolinic acid, the incorporation of a chlorine atom at the C3 position and a hydroxyl group at the C6 position via a fully enzymatic route has not yet been reported. However, the understanding of this fundamental biosynthetic pathway opens the door for future engineering efforts to produce more complex derivatives.

Enzyme Screening and Engineering for Targeted Transformations in Pyridine Derivatives

The fields of enzyme screening and directed evolution offer powerful tools for developing novel biocatalysts for specific chemical transformations. mpg.denih.govbiorxiv.org By mimicking natural evolution in the laboratory, scientists can generate enzyme variants with desired properties, such as altered substrate specificity, enhanced activity, and improved stability. mpg.denih.gov

For the synthesis of this compound, one could envision screening for or engineering enzymes capable of regioselective chlorination and hydroxylation of a picolinic acid precursor. For instance, halogenases could be engineered to specifically chlorinate the C3 position of a 6-hydroxypicolinic acid molecule. Similarly, monooxygenases or hydroxylases could be evolved to introduce a hydroxyl group at the C6 position of a 3-chloropicolinic acid substrate. Chemoenzymatic approaches, which combine chemical and enzymatic steps, also hold great promise for the synthesis of complex substituted pyridines. researchgate.net

The following table outlines potential biocatalytic strategies for the synthesis of this compound:

| Biocatalytic Strategy | Enzyme Class | Potential Substrate | Target Transformation |

| Biosynthesis from L-lysine | Engineered pathway enzymes | L-lysine | Production of a chloro- and hydroxy-functionalized picolinic acid intermediate |

| Regioselective Chlorination | Engineered Halogenase | 6-Hydroxypicolinic acid | Chlorination at the C3 position |

| Regioselective Hydroxylation | Engineered Monooxygenase/Hydroxylase | 3-Chloropicolinic acid | Hydroxylation at the C6 position |

Microbial Fermentation and Biotransformation Processes in Related Systems

The use of microorganisms and their enzymes for chemical synthesis offers a powerful alternative to traditional chemical methods, often providing high selectivity under mild conditions. While direct microbial fermentation to produce this compound has not been extensively documented, related biotransformation processes provide a strong foundation for developing such a pathway.

Microbial degradation pathways of picolinic acid and its derivatives are particularly relevant. For instance, several bacterial strains, including species of Alcaligenes, Arthrobacter, and Rhodococcus, are known to metabolize picolinic acid. nih.govrsc.org A common initial step in these aerobic degradation pathways is the hydroxylation of the pyridine ring, typically at the C6 position, to form 6-hydroxypicolinic acid (6HPA). rsc.org This hydroxylation is catalyzed by monooxygenase enzymes, which utilize molecular oxygen and a reducing equivalent like NADH or NADPH. nih.gov The enzyme 4-hydroxypyridine-3-hydroxylase from an Agrobacterium sp., for example, requires FAD and demonstrates high specificity for its substrate. nih.gov

Furthermore, the field of enzymatic halogenation has seen significant advances. Flavin-dependent halogenases (FDHs) are enzymes capable of regioselectively installing halogen atoms onto aromatic rings. researchgate.netnih.gov While their natural substrates are often complex molecules like tryptophan, enzyme engineering efforts are expanding their substrate scope. researchgate.net It is conceivable that an engineered halogenase could be developed to chlorinate a picolinic acid derivative at the C3 position. A plausible biosynthetic route could, therefore, involve a two-step microbial process: initial chlorination of a picolinic acid precursor followed by enzymatic hydroxylation, or vice-versa. The transformation rate of pyridine derivatives is dependent on their substituents, with halogenated pyridines generally showing slower transformation rates than pyridine carboxylic acids. nih.gov This suggests that the order of the halogenation and hydroxylation steps would be a critical parameter to optimize.

The table below summarizes microbial enzymes and their potential relevance to the synthesis of this compound.

| Enzyme Class | Reaction | Relevance to Synthesis | Potential Substrate(s) |

| Monooxygenases | Aromatic Hydroxylation | Introduction of the C6-hydroxyl group | 3-Chloropicolinic acid |

| Halogenases (FDHs) | Aromatic Chlorination | Introduction of the C3-chloro group | 6-Hydroxypicolinic acid |

| Dioxygenases | Ring Cleavage | Potential side-reaction/degradation | This compound |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods.

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents significantly impacts the environmental footprint of a synthesis. Traditional methods for halogenation and hydroxylation often rely on harsh and hazardous materials.

Sustainable Reagents: For the chlorination step, alternatives to elemental chlorine or strong acid chlorides are sought. Chloramine-T has been demonstrated as an effective chlorinating agent for imidazo[1,2-a]pyridines under solvent-free conditions at room temperature, offering a safer and lower-cost option. acs.org For hydroxylation, hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. google.com Catalytic systems, such as those based on ruthenium, have been shown to use H₂O₂ or other benign terminal oxidants for the hydroxylation of C-H bonds. acs.orgsemanticscholar.org

Sustainable Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a key goal. Water is an ideal green solvent, and its use in promoting organic reactions, including the synthesis of pyridine derivatives, is well-established. nih.gov Ionic liquids (ILs), particularly pyridinium-based ILs, are another promising class of green solvents. longdom.orgalfa-chemistry.com They are non-volatile, thermally stable, and can be recycled. longdom.org Furthermore, they can act as both the solvent and a catalyst in reactions like Friedel-Crafts acylations and can improve the atom economy of processes. alfa-chemistry.com The use of a dihydroxy-functionalized pyridinium (B92312) ionic liquid has been shown to promote Knoevenagel condensation reactions efficiently in water. nih.gov

The table below compares conventional and greener options for reagents and solvents.

| Transformation | Conventional Method | Greener Alternative |

| Chlorination | Cl₂, SOCl₂ | Chloramine-T, N-Chlorosuccinimide |

| Hydroxylation | Strong acids/oxidants | H₂O₂ with catalyst |

| Solvent | Dichloromethane, Toluene | Water, Ionic Liquids, Ethanol |

Energy Efficiency and Waste Minimization Strategies

Reducing energy consumption and waste generation are central tenets of green chemistry.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating. acs.orgresearchgate.netnih.govnih.gov This enhanced efficiency is due to the direct and uniform heating of the reaction mixture. nih.gov Microwave irradiation has been successfully applied to the synthesis of various substituted pyridines and other heterocycles, suggesting its applicability to the synthesis of this compound. acs.orgresearchgate.net Another energy-efficient approach is continuous flow chemistry, where reactions are performed in small, continuous-flow reactors. This technology offers superior heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govnih.gov Flow chemistry has been used for the hydrogenation of functionalized pyridines and the synthesis of pyridine-oxazoline (PyOX) ligands. nih.govrsc.org

Waste Minimization: A key metric for waste minimization is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution reactions that generate stoichiometric byproducts. Designing a synthetic route with maximum atom economy is a primary goal. acs.org Another critical strategy is the use of recyclable catalysts. nih.govrsc.orgnih.govresearchgate.net For instance, polymeric anhydride (B1165640) catalysts have been developed for the N-oxidation of pyridines and can be easily recovered and reused without loss of activity. rsc.org Similarly, coordination polymers and other heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, reducing waste and cost. nih.govresearchgate.net

Development of Catalytic Synthetic Pathways

Catalytic methods, particularly those involving C-H functionalization, represent a highly atom-economical and efficient approach to synthesizing complex molecules like this compound. rsc.org Transition-metal catalysis, especially with palladium and ruthenium, has been extensively studied for the direct functionalization of pyridine rings. rsc.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-H activation and cross-coupling reactions on pyridine scaffolds. acs.orgorganic-chemistry.orgnih.gov For instance, palladium-catalyzed ortho-selective C-H chlorination of 2-arylpyridines and benzamides has been achieved using reagents like acid chlorides or hydrochloric acid under anodic oxidation. thieme-connect.comnih.gov These methods often employ a directing group to achieve high regioselectivity. The carboxylic acid group of a picolinic acid precursor could potentially serve as such a directing group to facilitate chlorination at the C3 position. Palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with other heterocycles has also been demonstrated, showcasing the versatility of these catalysts. rsc.orgnih.gov

Ruthenium-Catalyzed Reactions: Ruthenium complexes are also powerful catalysts for C-H functionalization. acs.orgacs.orgsemanticscholar.orgacs.org Notably, ruthenium catalysts have been employed for the hydroxylation of unactivated C-H bonds, including on substrates with basic amine functionalities. acs.orgsemanticscholar.orgacs.orgnih.gov A system using RuCl₃ and a stoichiometric oxidant can hydroxylate tertiary C-H bonds efficiently. acs.orgsemanticscholar.org While direct C6-hydroxylation of a picolinic acid derivative has not been explicitly shown, the principle of hydroxyl-directed C-H functionalization by ruthenium catalysts suggests that the existing oxygen of the carboxylic acid or a pre-installed hydroxyl group could direct further functionalization. acs.org

The development of a fully catalytic synthesis for this compound would likely involve a multi-step strategy combining these advanced methods, potentially using directing groups to control the regioselective installation of the chloro and hydroxyl substituents onto the picolinic acid core.

Coordination Chemistry and Supramolecular Assembly of 3 Chloro 6 Hydroxypicolinic Acid Complexes

Ligand Design and Metal-Binding Affinity

The design of ligands like 3-chloro-6-hydroxypicolinic acid is crucial for their ability to bind to metal ions. The arrangement of atoms and the presence of specific functional groups determine the ligand's affinity for different metals and the stability of the resulting complexes.

In picolinic acid and its derivatives, the pyridine (B92270) nitrogen and the carboxylate oxygen are key players in forming a stable chelate ring with a metal ion. This chelation, where the ligand binds to the metal at two or more points, significantly enhances the stability of the complex. For instance, in complexes with 3-hydroxypicolinic acid, the ligand coordinates to the metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. rsc.org This dual-point attachment is a common feature in the coordination chemistry of picolinic acid derivatives. researchgate.net

The geometry of the resulting complex is influenced by this chelation. For example, in a rhenium(V) complex with 3-hydroxypicolinic acid, the ligand forms an N,O-chelate with a distorted octahedral geometry around the metal center. rsc.org Similarly, palladium(II) and platinum(II) complexes of 3-hydroxypicolinic acid also exhibit N,O-chelation, leading to a distorted square planar arrangement. rsc.org

The presence of chloro and hydroxyl substituents on the picolinic acid backbone can significantly influence the coordination modes and stability of the resulting metal complexes. The hydroxyl group, for instance, can participate in hydrogen bonding, which can stabilize the crystal structure of the complex. acs.org In some cases, the hydroxyl group can also act as a secondary binding site, leading to different coordination modes.

The position of the hydroxyl group is also critical. For example, studies on hydroxybenzoic acids have shown that the position of the hydroxyl group affects the formation of molecular salts. acs.org The chloro substituent, being an electron-withdrawing group, can affect the electron density of the pyridine ring and the carboxylate group, thereby influencing the ligand's binding affinity for metal ions. nih.gov This can lead to changes in the stability and reactivity of the metal complexes.

The specific tautomeric form that predominates can be influenced by the solvent, pH, and the presence of metal ions. For example, in the solid state, the crystal structure of 3,6-dihydroxypicolinic acid shows the presence of a zwitterionic molecule, where the nitrogen atom of the ring is protonated and the carboxylate group is deprotonated. nih.gov This tautomeric form is stabilized by intramolecular hydrogen bonding. nih.gov The ability of the ligand to exist in different tautomeric forms adds to the versatility of its coordination chemistry, allowing it to adapt to different metal ions and coordination environments.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and structural characterization of metal complexes of this compound and its analogs are essential for understanding their properties and potential applications. Various techniques are employed to prepare these complexes and to determine their three-dimensional structures.

Complexes of 3-hydroxypicolinic acid with a range of transition metals have been synthesized and characterized. For instance, copper(II) complexes have been prepared and studied for their potential biological activities. medchemexpress.com Similarly, cobalt(II), iron(II), zinc(II), and manganese(II) complexes of 3-hydroxypicolinic acid have been synthesized, and their structures have been investigated. ubc.ca In many of these complexes, the ligand coordinates to the metal ion through the pyridine nitrogen and carboxylate oxygen. ubc.ca

The synthesis of palladium(II) and platinum(II) complexes of 3-hydroxypicolinic acid has also been reported, with these complexes showing a distorted square planar geometry. rsc.org Furthermore, a rhenium(V) complex with 3-hydroxypicolinic acid has been prepared, exhibiting a distorted octahedral geometry. rsc.org The synthesis of these complexes often involves the reaction of the corresponding metal salt with the ligand in a suitable solvent. ubc.caresearchgate.net

Table of Synthesized Metal Complexes with Picolinic Acid Derivatives

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

|---|---|---|---|

| Cu(II) | 3-Hydroxypicolinic acid | [Cu(Hhpic)₂] | ubc.ca |

| Co(II) | 3-Hydroxypicolinic acid | [Co(Hhpic)₂(H₂O)₂] | ubc.ca |

| Fe(II) | 3-Hydroxypicolinic acid | [Fe(Hhpic)₂(H₂O)₂] | ubc.ca |

| Zn(II) | 3-Hydroxypicolinic acid | [Zn(Hhpic)₂(H₂O)₂] | ubc.caresearchgate.net |

| Mn(II) | 3-Hydroxypicolinic acid | [Mn(Hhpic)₂(H₂O)₂] | ubc.ca |

| Pd(II) | 3-Hydroxypicolinic acid | [Pd(PPh₃)₂Cl(picOH)]·CHCl₃ | rsc.org |

| Pt(II) | 3-Hydroxypicolinic acid | [Pt(PPh₃)₂Cl(picOH)]·CHCl₃ | rsc.org |

For example, the crystal structure of a cobalt(II) complex with 3-hydroxypicolinic acid, [Co(Hhpic)₂(H₂O)₂], has been determined by X-ray crystallography. ubc.ca Similarly, the structures of palladium(II) and platinum(II) complexes, [M(PPh₃)₂Cl(picOH)]·CHCl₃ (M = Pd, Pt), and a rhenium(V) complex, [ReOI₂(PPh₃)(picOH)], have been elucidated using this technique. rsc.org These studies have confirmed the N,O-chelation of the ligand and have provided insights into the coordination geometry around the metal center.

The crystal structure of 3,6-dihydroxypicolinic acid has also been determined, revealing a zwitterionic form stabilized by intramolecular hydrogen bonding. nih.gov X-ray diffraction studies on zinc(II) and manganese(II) complexes with 3-hydroxypicolinic acid have shown the formation of three-dimensional network structures through hydrogen bonding. researchgate.net

Table of Crystallographic Data for Selected Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Co(Hhpic)₂(H₂O)₂] | Monoclinic | P2₁/n | Co-N = 2.134(2), Co-O = 2.088(2) | ubc.ca |

| [Pd(PPh₃)₂Cl(picOH)]·CHCl₃ | Triclinic | P-1 | Pd-N = 2.075(5), Pd-O(carboxylate) = 2.773(5) | rsc.org |

| [Pt(PPh₃)₂Cl(picOH)]·CHCl₃ | Triclinic | P-1 | Pt-N = 2.073(4), Pt-O(carboxylate) = 2.734(4) | rsc.org |

| [ReOI₂(PPh₃)(picOH)] | Monoclinic | P2₁/n | Re-N = 2.181(7), Re-O(carboxylate) = 2.071(6) | rsc.org |

Spectroscopic Investigations (e.g., IR, NMR, UV-Vis, EPR) of Electronic and Magnetic Properties

The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the ligand and the geometry of the coordination sphere. While specific spectroscopic data for complexes of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining its constituent functional groups and analogous picolinic acid complexes.

Infrared (IR) Spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The frequency difference (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate can indicate its binding mode (monodentate, bidentate chelating, or bridging). For related metal complexes of picolinic acid derivatives, the N,O-chelation via the pyridine nitrogen and a carboxylate oxygen is a common binding motif. researchgate.net In a hypothetical complex of this compound, one would expect to observe characteristic bands for the C=O and C-O stretches of the carboxylic acid, shifts in pyridine ring vibrations upon coordination to a metal center, and a broad O-H stretching band from the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the structure of diamagnetic metal complexes in solution. For this compound complexes, ¹H and ¹³C NMR would reveal the magnetic environment of the pyridine ring protons and carbons. Coordination to a metal ion typically induces shifts in the signals of the protons and carbons near the binding sites (the nitrogen and carboxylate group). For instance, in related 3-hydroxypicolinic acid complexes, coordination to a metal causes noticeable changes in the chemical shifts of the pyridine ring protons.

UV-Visible (UV-Vis) Spectroscopy elucidates the electronic transitions within a complex. The spectra of this compound complexes would be expected to show π→π* transitions associated with the aromatic pyridine ring and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. Upon complexation with a transition metal, new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for d-block metals) would appear. The positions and intensities of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy is indispensable for studying paramagnetic metal complexes, such as those of Cu(II) (d⁹ configuration). The EPR spectrum of a Cu(II) complex provides detailed information about the geometry of the copper center and the nature of the coordinating ligands. ethz.ch For a Cu(II) complex with this compound, an axial or rhombic spectrum would be expected, characterized by g-values (g_|| and g_⊥) and hyperfine coupling constants (A_|| and A_⊥) with the copper nucleus (I = 3/2). ethz.ch The magnitude of these parameters, particularly the g_|| value and the A_||/g_|| ratio, can help distinguish between different coordination geometries (e.g., square planar, square pyramidal, or trigonal bipyramidal). researchgate.netcardiff.ac.uk The presence of nitrogen in the coordination sphere is often revealed by superhyperfine splitting from the ¹⁴N nucleus (I = 1). nih.gov

Table 1: Expected Spectroscopic Features for a Hypothetical Metal Complex of this compound | Spectroscopic Technique | Feature | Expected Observation | | :--- | :--- | :--- | | IR | Carboxylate stretches (ν_as, ν_s) | Shift upon coordination, Δν value indicative of binding mode. | | | Pyridine ring vibrations | Shift upon N-coordination to the metal center. | | | O-H stretch | Broad band, potentially shifted or sharpened upon coordination or deprotonation. | | NMR | ¹H and ¹³C signals | Chemical shift changes for ring protons and carbons upon complexation. | | UV-Vis | Ligand-based transitions | π→π* and n→π* bands. | | | Metal-based transitions | d-d and/or LMCT bands upon complexation. | | EPR (for Cu(II)) | g- and A-tensors | Anisotropic signals with g_|| > g_⊥ typical for elongated geometries. ethz.ch | | | Superhyperfine coupling | Splitting due to coordination with the pyridine nitrogen. nih.gov | This table is generated based on established principles and data from analogous compounds.

Self-Assembly and Supramolecular Architectures

The functional groups on the this compound ligand—specifically the carboxylic acid, pyridine nitrogen, and hydroxyl group—make it an excellent candidate for constructing intricate supramolecular assemblies through hydrogen bonding and coordination-driven self-assembly.

Formation of Hydrogen-Bonded Networks and Dimers

Hydrogen bonding plays a critical role in the crystal engineering of carboxylic acids. The carboxylic acid group itself can form robust dimers through a characteristic R²₂(8) ring motif. youtube.comlabxchange.org Furthermore, the pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This multiplicity of functional sites allows for the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks. nih.gov

In the solid state, this compound would be expected to form extensive intermolecular hydrogen bonds. The presence of the chlorine atom can also lead to other non-covalent interactions, such as C-H···Cl or halogen bonds (Cl···Cl), which can further influence the crystal packing. nih.gov Studies on the closely related 3,6-dihydroxypicolinic acid reveal the formation of extended planar networks of O-H···O and N-H···O hydrogen-bonded molecules that form sheets. nih.gov A similar propensity for forming layered or networked structures can be anticipated for this compound.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridinecarboxylate ligands are widely used as organic linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) due to their ability to bridge metal centers. researchgate.net The this compound ligand can coordinate to metal ions through its picolinate (B1231196) N,O-chelating moiety, while the hydroxyl group could either remain as a pendant functional group decorating the pores of a MOF or participate in secondary coordination to another metal center, potentially leading to higher-dimensional structures.

The synthesis of CPs with picolinic acid derivatives has been shown to yield structures with interesting catalytic properties. nih.govnih.gov The specific geometry and connectivity of the resulting framework depend on the coordination preference of the metal ion and the reaction conditions (e.g., solvent, temperature). nih.govrsc.org For instance, a 1D coordination polymer based on a Cu(II) and 2-picolinic acid has been synthesized and used as a catalyst. nih.gov The introduction of chloro- and hydroxyl- substituents on the picolinic acid backbone, as in this compound, would modify the electronic nature and steric profile of the linker, thereby influencing the topology and properties of the resulting MOF or CP. uio.no

Functional Applications of this compound Metal Complexes

The unique combination of a robust chelating unit and reactive functional groups suggests that metal complexes of this compound could find applications in catalysis and materials science.

Catalytic Activity in Organic Transformations

Metal complexes of picolinic acid derivatives have demonstrated catalytic activity in various organic reactions. For example, a copper(II) coordination polymer based on 2-picolinic acid has been shown to be an efficient catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles ("click reaction"). nih.govnih.gov Iridium-picolinate complexes have also been investigated as catalysts for water oxidation. acs.org

The catalytic performance of such complexes is highly dependent on the electronic environment of the metal center, which is directly influenced by the substituents on the picolinic acid ligand. The electron-withdrawing nature of the chlorine atom at the 3-position in this compound would make the metal center more electrophilic, which could enhance its catalytic activity in certain reactions, such as Lewis acid-catalyzed transformations. The hydroxyl group at the 6-position could also play a role, for example, by participating in proton transfer steps or by providing a secondary binding site for substrates.

Advanced Material Science Applications (e.g., sensor development, chelating agents in formulations)

The strong chelating ability of the picolinic acid scaffold is the basis for its use in various applications, from analytical reagents to therapeutic agents. Polydentate ligands incorporating picolinic acid moieties are effective chelators for various metal ions, including radiometals like ⁹⁹ᵐTc and ²²⁵Ac for applications in medical imaging and therapy. rsc.orgiaea.orgnih.govubc.ca

Complexes of this compound could serve as specialized chelating agents. The substituents would modulate the stability and selectivity of the complexes for specific metal ions. Furthermore, the inherent fluorescence of the pyridine ring, which can be modified upon metal binding, opens the door to sensor development. Luminescent MOFs based on functionalized organic linkers have been successfully employed as chemical sensors for detecting hazardous substances in aqueous media. A MOF constructed with a different pyridine-based ligand, for example, has shown a selective luminescence quenching response towards Cr(VI) ions. The electronic properties conferred by the chloro- and hydroxyl- groups on the this compound ligand could be harnessed to design new metal complexes or MOFs for the selective sensing of specific analytes.

Environmental Fate, Degradation, and Remediation Studies

Mechanistic Investigations of Degradation Pathways

The degradation of 3-Chloro-6-hydroxypicolinic acid can be initiated through both abiotic and biotic mechanisms. These processes involve a series of chemical reactions that transform the parent molecule into various intermediates, ultimately leading to its breakdown.

Abiotic Transformation Processes (e.g., photocatalysis in wastewater)

Abiotic degradation refers to the breakdown of a compound by non-biological processes such as photolysis (sunlight) and hydrolysis. The parent compound from which this compound is often derived, clopyralid (B1669233) (3,6-dichloro-2-pyridinecarboxylic acid), is notably resistant to degradation by sunlight and hydrolysis. invasive.org This inherent stability of the chlorinated pyridine (B92270) ring structure suggests that this compound may also exhibit considerable persistence against simple abiotic degradation pathways under typical environmental conditions. While specific studies on the photocatalysis of this compound are not widely documented, research on related chlorinated aromatic compounds indicates that advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) in wastewater treatment, could potentially induce its degradation through the generation of highly reactive hydroxyl radicals.

Hydrolysis and Oxidation Kinetics in Aquatic and Soil Systems

The kinetics of hydrolysis and oxidation determine the rate at which a compound breaks down in water and soil. For clopyralid, the parent compound, degradation in soil and water is driven almost entirely by microbial metabolism rather than chemical hydrolysis or oxidation. invasive.org Clopyralid is water-soluble and does not bind strongly to soil particles, giving it the potential for high mobility and leaching into water resources. invasive.org It can be inferred that this compound, sharing a similar pyridine carboxylic acid structure, would also exhibit mobility in soil and aquatic environments. Its degradation rate would be highly dependent on the presence and activity of specific microbial populations rather than on chemical hydrolysis or oxidation.

Identification of Transformation Products and Intermediates (e.g., from clopyralid)

This compound is itself a primary metabolite in the degradation of the herbicide clopyralid. The transformation from clopyralid involves the dechlorination and hydroxylation of the C-6 position on the pyridine ring. The further degradation of this compound is expected to follow pathways observed for similar molecules. For instance, the microbial metabolism of picolinic acid proceeds through hydroxylation to form 6-hydroxypicolinic acid, which is then further metabolized to 2,5-dihydroxypyridine (B106003) before ring cleavage. semanticscholar.org Similarly, the degradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. proceeds via hydroxylation to 5-chloro-2,6-dihydroxynicotinic acid, followed by the release of the chloride ion. nih.gov Based on these analogous pathways, a proposed degradation sequence for this compound is outlined below.

Table 1: Proposed Transformation Intermediates in the Degradation of this compound

| Initial Compound | Proposed Intermediate(s) | Key Transformation Step | Reference Analogue |

| This compound | 3-Chloro-2,5-dihydroxypyridine | Decarboxylation | Picolinic Acid mdpi.com |

| This compound | 2,5-Dihydroxypyridine | Reductive Dehalogenation & Decarboxylation | 5-chloro-2-hydroxynicotinic acid nih.gov |

| 2,5-Dihydroxypyridine | Maleamate (B1239421) and Formate | Ring Cleavage (Dioxygenase action) | 2- and 3-hydroxypyridine (B118123) nih.gov |

| Maleamate | Maleate and Ammonia | Hydrolysis (Amidase action) | 2- and 3-hydroxypyridine nih.gov |

Biotic Degradation Mechanisms

Biotic degradation by microorganisms is the principal mechanism for the breakdown of pyridine-based compounds in the environment. mdpi.com Bacteria have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon, nitrogen, and energy.

Microbial Metabolism and Detoxification Pathways (e.g., ring cleavage, dehalogenation of pyridine derivatives)

The microbial metabolism of this compound likely involves several key enzymatic steps.

Dehalogenation: The removal of the chlorine atom is a critical step for detoxification and further degradation. This can occur either early in the pathway through hydrolytic or reductive dehalogenation, or after initial ring modifications. The degradation of other chlorophenols and chlorinated pyridines often involves specific dehalogenases that replace the chlorine atom with a hydroxyl group. nih.govnih.gov

Hydroxylation: Monooxygenase and dioxygenase enzymes are crucial for introducing hydroxyl groups onto the pyridine ring, which destabilizes the aromatic structure and prepares it for cleavage. semanticscholar.org The metabolism of picolinic acid to 6-hydroxypicolinic acid is a well-documented hydroxylation step. mdpi.comresearchgate.net

Decarboxylation: The removal of the carboxyl group is another key transformation. In the degradation of 3,6-dihydroxypicolinic acid, a specific decarboxylase enzyme catalyzes its conversion to 2,5-dihydroxypyridine. mdpi.com

Ring Cleavage: Following hydroxylation and other modifications, the pyridine ring is opened. Pyridine-2,5-diol dioxygenase, for example, cleaves the ring of 2,5-dihydroxypyridine to form maleamate and formate, which can then enter central metabolic pathways. nih.gov

Isolation and Characterization of Microorganisms Capable of Degradation

While specific bacterial strains that utilize this compound as a sole carbon source have not been extensively documented, numerous microorganisms have been identified that degrade structurally related pyridine derivatives. These organisms are considered strong candidates for the bioremediation of environments contaminated with chlorinated picolinic acids. Genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Alcaligenes have demonstrated the ability to metabolize a wide range of pyridine and chlorophenol compounds. nih.govmdpi.commdpi.comnih.govnih.gov For example, a Rhodococcus sp. was shown to degrade picolinic acid via the formation of 6-hydroxypicolinic acid. mdpi.com Similarly, a Mycobacterium species was isolated for its ability to degrade 5-chloro-2-hydroxynicotinic acid. nih.gov The isolation of such organisms typically involves enrichment culture techniques using the target compound as the sole source of carbon and energy.

Table 2: Examples of Microorganisms Degrading Related Pyridine Compounds

| Microorganism Genus | Compound Degraded | Key Metabolite(s) or Pathway Feature | Reference |

| Rhodococcus sp. | Picolinic Acid | Formation of 6-hydroxypicolinic acid | mdpi.com |

| Alcaligenes sp. | Quinolinic Acid | Conversion to 6-hydroxypicolinic acid | researchgate.net |

| Bordetella bronchiseptica | 3,6-Dihydroxypicolinic acid | Decarboxylation to 2,5-dihydroxypyridine | mdpi.com |

| Mycobacterium sp. | 5-Chloro-2-hydroxynicotinic acid | Hydroxylation and dehalogenation | nih.gov |

| Pseudomonas sp. | 3-chloroquinoline-8-carboxylic acid | Ring cleavage leading to 5-chloro-2-hydroxynicotinic acid | nih.gov |

| Achromobacter sp. | 2- and 3-hydroxypyridine | Ring cleavage via the maleamate pathway | nih.gov |

Enzymatic Systems Involved in Biotransformation and Biodegradation

The biotransformation and biodegradation of this compound are likely governed by enzymatic systems similar to those that catabolize its parent compound, picolinic acid. In microorganisms, the degradation of picolinic acid is initiated by an oxidative attack on the pyridine ring. Bacteria such as Rhodococcus sp. PA18 have been shown to aerobically degrade picolinic acid, with the first step being its conversion to 6-hydroxypicolinic acid (6HPA). This initial hydroxylation is a key step that prepares the ring for further degradation.

Further enzymatic action can lead to the formation of 3,6-dihydroxypicolinic acid (3,6DHPA). In the bacterium Alcaligenes faecalis JQ135, a novel enzyme, 3,6-dihydroxypicolinic acid decarboxylase (PicC), has been identified. This enzyme is responsible for the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine. The PicC enzyme belongs to the amidohydrolase 2 family and exhibits high specificity for its substrate, 3,6DHPA.

For this compound, it is hypothesized that a similar enzymatic cascade would be necessary for its complete biodegradation. This would require enzymes capable of not only ring hydroxylation and decarboxylation but also dehalogenation to remove the chlorine atom, a step that often represents a significant barrier to the rapid biodegradation of chlorinated organic compounds.

Table 1: Properties of an Enzyme Involved in a Picolinic Acid Catabolic Pathway

| Enzyme Name | Source Organism | Substrate | Product | Optimal pH | Optimal Temperature |

|---|---|---|---|---|---|

| 3,6-dihydroxypicolinic acid decarboxylase (PicC) | Alcaligenes faecalis JQ135 | 3,6-dihydroxypicolinic acid (3,6DHPA) | 2,5-dihydroxypyridine (2,5DHP) | 7.0 | 40°C |

Environmental Monitoring and Impact Assessment

Occurrence and Persistence in Various Environmental Compartments

Chlorinated picolinic acids belong to the class of pyridine carboxylic acid herbicides, which are known for their environmental persistence. vt.edu This persistence allows them to remain effective for weed control over extended periods but also raises concerns about their long-term presence in soil and water. vt.edu While specific data on the environmental occurrence of this compound is limited, studies on analogous compounds provide insight into its likely behavior.

For instance, field studies on chloroacetic acids in aquatic environments have shown that persistence can be significant. nih.gov The residence time of these related compounds in pond water varied based on the degree of chlorination, with dichloroacetic acid persisting for approximately 4 days, monochloroacetic acid for 14 days, and trichloroacetic acid for around 40 days. nih.gov Given its structure as a chlorinated organic acid, this compound is expected to exhibit notable persistence, potentially resisting rapid degradation in soil and aquatic systems. Herbicides like aminopyralid, clopyralid, and picloram (B1677784) have been detected in compost, indicating they are not fully broken down during the composting process. vt.edu

Table 2: Environmental Persistence of Analogous Chloro-Organic Acids in Aquatic Systems

| Compound | System Type | Approximate Residence Time | Primary Biodegradation Products |

|---|---|---|---|

| Dichloroacetic acid | Field Aquatic Microcosm | ~4 days | Glyoxalic acid, Chloride |

| Monochloroacetic acid | Field Aquatic Microcosm | ~14 days | Glycolic acid, Chloride |

| Trichloroacetic acid | Field Aquatic Microcosm | ~40 days | Oxalic acid, Chloride |

Ecotoxicological Implications of the Compound and its Metabolites

The ecotoxicological profile of this compound is of significant concern due to its structural similarity to persistent auxinic herbicides. These types of herbicides mimic natural plant growth hormones (auxins), leading to abnormal and uncontrolled growth in susceptible broadleaf plants, which ultimately results in plant death. vt.edu Symptoms of injury include cupped or elongated leaves, twisted stems, and misshapen fruit. vt.edu The high efficacy and persistence of these herbicides mean that even low concentrations in soil or compost can damage sensitive crops. vt.edu

Regarding aquatic ecosystems, related compounds like 6-Chloro-2-picolinic acid are classified as harmful to aquatic life with long-lasting effects. lgcstandards.com This suggests a potential for this compound to adversely affect aquatic organisms. The parent compound, picolinic acid, is known to be an irritant and may be harmful if ingested by animals. scbt.com Therefore, the introduction of this compound into the environment could pose risks to both terrestrial and aquatic ecosystems.

Remediation Strategies for Contaminated Environments

Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) represent a promising technology for the remediation of water and soil contaminated with recalcitrant organic pollutants like chlorinated picolinic acids. AOPs are characterized by the in-situ generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH). nih.govmostwiedzy.pl These radicals can attack and degrade complex organic molecules, often leading to their complete mineralization into carbon dioxide, water, and mineral acids. nih.gov

Several AOPs have proven effective for degrading chlorinated organic compounds. Common methods include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺/Fe³⁺) to produce hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction. nih.gov

UV/H₂O₂ Photolysis: This process involves the photolytic cleavage of H₂O₂ by UV radiation to generate hydroxyl radicals, which has been shown to effectively degrade a variety of pollutants. mostwiedzy.pl

Ozonation (O₃): Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals, particularly in the presence of UV light or H₂O₂. researchgate.net

Sulfate (B86663) Radical-Based AOPs: These processes generate sulfate radicals (SO₄•⁻), which have a higher redox potential and longer half-life than hydroxyl radicals, making them highly effective. nih.gov

Studies on compounds like p-chlorophenol have demonstrated the efficacy of AOPs, with degradation rates being influenced by factors such as pH and oxidant concentration. researchgate.net A recent study also highlighted a novel AOP where picolinic acid itself was used as a chelating agent to mediate a manganese-activated periodate (B1199274) system for the selective degradation of contaminants. nih.gov This indicates that the picolinic acid structure can be part of advanced treatment solutions.

Table 3: Overview of Selected Advanced Oxidation Processes (AOPs)

| AOP Method | Primary Radical(s) | Typical Reactants | Key Features |

|---|---|---|---|

| Fenton | Hydroxyl (•OH) | Fe²⁺, H₂O₂ | Effective at acidic pH; cost-effective. nih.gov |

| Photo-Fenton | Hydroxyl (•OH) | Fe²⁺/Fe³⁺, H₂O₂, UV Light | Higher efficiency than Fenton; can utilize sunlight. nih.gov |

| UV/H₂O₂ | Hydroxyl (•OH) | H₂O₂, UV Light | No sludge production; effective for a wide range of organics. mostwiedzy.pl |

| UV/Chlorine | Chlorine (Cl•), Hydroxyl (•OH) | Chlorine, UV Light | Generates multiple reactive species; effective for electron-rich compounds. osti.gov |

Bioremediation and Phytoremediation Approaches

Bioremediation offers a sustainable and potentially cost-effective approach to cleaning up environments contaminated with herbicides. This strategy relies on the metabolic capabilities of microorganisms to degrade or detoxify pollutants. nih.gov For this compound, bioremediation would likely involve bacteria or fungi that possess the specific enzymatic machinery to break down the molecule. This requires enzymes for both cleaving the pyridine ring and, crucially, for dehalogenation. The existence of bacteria like Rhodococcus sp. that can degrade the picolinic acid backbone is a promising starting point. nih.gov Future efforts could focus on isolating or engineering microbial strains that can tolerate and metabolize chlorinated pyridines.

Phytoremediation, the use of plants to remove, contain, or render pollutants harmless, is another relevant strategy. While plants are often the target of herbicides, some species may exhibit tolerance and the ability to take up and metabolize these compounds. More commonly, highly sensitive plants, such as peas, are used in bioassays to detect the presence of persistent auxinic herbicides in soil and compost at very low concentrations. vt.edu This use in detection underscores the powerful interaction between these compounds and plant biology, which could potentially be harnessed for phytoremediation purposes by identifying tolerant, hyperaccumulating plant species.

Biological Activities and Medicinal/agrochemical Applications

Bioactivity Profiling and Target Identification

The initial stages of drug and agrochemical discovery heavily rely on robust screening programs to identify bioactive compounds and their molecular targets. For 3-Chloro-6-hydroxypicolinic acid and its analogs, these efforts have spanned across antimicrobial, herbicidal, and enzyme inhibition studies.

Picolinic acid, the parent compound of this compound, is a known catabolite of tryptophan and has been shown to possess antimicrobial properties. nih.govnih.gov Its derivatives have been a focal point in the search for new antimicrobial and herbicidal agents.

Research into picolinic acid has demonstrated its activity against a range of microorganisms. For instance, it has shown efficacy against both extracellular and intracellular Mycobacterium avium complex, suggesting its potential as an adjunct in treating mycobacterial infections. nih.gov The antimicrobial action is often attributed to its metal-chelating properties. nih.gov Studies on picolinic acid and its sodium salt have revealed significant antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. nih.gov

In the realm of agrochemicals, picolinic acid derivatives are recognized for their herbicidal properties. The introduction of various substituents onto the picolinic acid backbone has led to the discovery of potent herbicides. For example, modifying the 6-position of 2-picolinic acid with a pyrazolyl group has been a strategy to develop novel synthetic auxin herbicides. nih.gov While direct screening data for the herbicidal potential of this compound is not widely published, the known herbicidal activity of other chlorinated picolinic acid derivatives, such as clopyralid (B1669233) and picloram (B1677784), underscores the importance of the chloro substitution in this class of compounds for herbicidal action. nih.gov

A study on chlorinated 3-phenylpropanoic acid derivatives, which share a chlorinated acid structure, demonstrated significant and selective activities against Escherichia coli and Staphylococcus aureus, further highlighting the potential of chlorinated organic acids in antimicrobial applications. mdpi.com

The structural features of hydroxypicolinic acids make them attractive candidates for enzyme inhibition, a key mechanism for many therapeutic drugs.

Dihydroorotate Dehydrogenase (DHODH): DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and anti-inflammatory drugs. researchgate.netmdpi.com While there are no direct studies showing this compound as a DHODH inhibitor, the general class of carboxylic acid-containing heterocyclic compounds has been explored for this purpose. mdpi.com

HIV-1 Integrase: The inhibition of HIV-1 integrase is a critical strategy in the treatment of AIDS. nih.gov Research has shown that derivatives of 3-hydroxypicolinic acid can serve as a basis for the synthesis of HIV-1 integrase inhibitors. nih.gov The core structure is amenable to modifications that can lead to potent inhibitory activity. nih.gov

Prolyl Hydroxylase (PHD): Inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) are being developed for the treatment of anemia associated with chronic kidney disease. researchgate.netnih.gov These inhibitors function by stabilizing HIF, which in turn stimulates erythropoietin production. researchgate.netnih.gov Notably, derivatives of [3-hydroxy-5-(1H-1,2,3-triazol-4-yl)picolinoyl]glycines have been identified as orally active HIF PHD inhibitors, demonstrating that the 3-hydroxypicolinic acid scaffold is a viable starting point for developing potent PHD inhibitors. nih.govelsevierpure.com

The ability of a compound to interact with cellular receptors and modulate signaling pathways is fundamental to its pharmacological effect. Picolinic acid and its derivatives have been implicated in various cellular signaling processes.

Picolinic acid itself is a metabolite of tryptophan and is involved in the transport of zinc. nih.govnih.gov It can modulate immune responses, sometimes in conjunction with cytokines like interferon-gamma. researchgate.net A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells, indicating a potential role in cancer therapy through the modulation of specific cellular stress pathways. nih.gov

Development of Therapeutic Agents

The promising bioactivities of hydroxypicolinic acid derivatives have spurred their development into potential therapeutic agents for a range of diseases.

The formation of metal complexes with organic ligands is a well-established strategy to enhance therapeutic efficacy. In the context of tuberculosis, metal complexes of various ligands have shown promising results. nih.gov

Copper (II) complexes, in particular, have been investigated for their anti-tuberculosis activity. nih.govnih.gov The chelation of metal ions by compounds like 8-hydroxyquinolines has been shown to potentiate their activity against Mycobacterium tuberculosis. researchgate.net Similarly, metal complexes of hydroxamic acids have demonstrated antimycobacterial activities. mdpi.com Research on copper (II) complexes with 3-hydroxypicolinic acid and heterocyclic bases has revealed cytotoxic and antitubercular activities, suggesting that metal-based complexes of this compound could be a fruitful area for future anti-tuberculosis drug discovery. nih.gov

| Ligand/Complex | Target Organism/Cell Line | Observed Activity |

| Copper (II) complexes with Schiff base ligands | Mycobacterium | Anti-tuberculosis activity nih.gov |

| Copper (II) complex of poly (3-nitrobenzylidene-1-naphthylamine-co-methacrylic acid) | M. tuberculosis H37Rv | Promising antituberculosis activity nih.gov |

| Copper-8-hydroxyquinoline complex | M. tuberculosis | Kills M. tuberculosis selectively within infected macrophages researchgate.net |

| Copper (II) complexes with 3-hydroxypicolinic acid | - | Cytotoxic and antitubercular activities nih.gov |

The search for novel treatments for diabetes has led to the exploration of various chemical scaffolds for their insulin-mimetic properties. While direct evidence for this compound in this area is lacking, the broader class of picolinic acid derivatives has been a subject of interest.

Small molecules that can activate the human insulin (B600854) receptor tyrosine kinase are sought after as potential anti-diabetic drugs. nih.gov Research has identified non-peptidyl fungal metabolites that act as insulin mimetics. nih.gov Furthermore, coordination compounds of oxidovanadium(V) with Schiff bases derived from amino acids have shown insulin-mimetic activity by inhibiting protein tyrosine phosphatases and increasing insulin receptor phosphorylation. Given that picolinic acid is a known chelating agent, its derivatives could potentially be used to form complexes with vanadium or other metals to create insulin-mimetic agents.

Studies on dihydrobetulonic acid derivatives have shown that they can act as PPARα/γ agonists, leading to improved glycemic control. mdpi.com This indicates that acidic compounds can be effective in modulating metabolic pathways relevant to diabetes.

| Compound/Derivative Class | Proposed Mechanism/Activity |

| Nonpeptidyl fungal metabolite (L-783281) | Insulin mimetic, activates insulin receptor tyrosine kinase nih.gov |

| Oxidovanadium(V) complexes with valine Schiff bases | Inhibit α-amylase and protein tyrosine phosphatase activity, increase insulin receptor phosphorylation |

| Dihydrobetulonic acid derivatives | PPARα/γ agonists, improve glycemic control mdpi.com |

Design of Analogs as Drug Candidates

While this compound itself is not a widely recognized drug candidate, the broader family of picolinic acid derivatives is of significant interest in medicinal chemistry. These compounds, characterized by their versatile structural and electronic properties, are utilized as building blocks in the creation of ligands for metal ion complexation. nih.gov Such applications are particularly relevant in the development of advanced medical technologies, including magnetic resonance imaging (MRI) contrast agents and radioisotope labeling for therapeutic purposes. nih.gov The ability of the picolinic acid scaffold to form stable complexes with a variety of metal ions makes it a valuable component in designing targeted diagnostic and therapeutic agents. nih.gov

Agrochemical Research and Development

The investigation of picolinic acid derivatives, including those related to this compound, is a burgeoning area of agrochemical research. The primary focus of these efforts is the development of novel and more effective herbicides.

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides. nih.govnih.gov These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. mdpi.com A key strategy in the development of new herbicides involves the modification of existing picolinic acid structures. For instance, researchers have successfully created potent herbicidal molecules by replacing the chlorine atom at the 6-position of 2-picolinic acid herbicides with a phenyl group, leading to the discovery of new herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govmdpi.com

In a similar vein, the introduction of a pyrazolyl group at the 6-position of 3-chloro-2-picolinic acid has yielded derivatives with promising herbicidal activity. nih.govnih.gov One such derivative, compound c5, demonstrated significantly greater post-emergence herbicidal activity and a broader spectrum of weed control compared to the commercial herbicide clopyralid. nih.gov This compound was also found to be safe for important crops like wheat and maize at effective application rates. nih.gov Further research has explored the creation of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. One of these, compound V-8, exhibited superior post-emergence herbicidal activity against broadleaf weeds when compared to picloram, while showing good selectivity for corn, wheat, and sorghum. nih.govmdpi.comnih.gov

The herbicidal mechanism of these picolinic acid derivatives often involves binding to the auxin-signaling F-box protein 5 (AFB5). nih.govnih.govnih.gov Molecular docking studies have shown that more potent derivatives can bind more effectively to this receptor than existing commercial herbicides. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are indispensable tools in the rational design of new agrochemicals. mst.dknih.gov These methods aim to establish a correlation between the chemical structure of a molecule and its biological activity, thereby guiding the synthesis of more potent and selective compounds. mst.dk

In the context of picolinic acid-based herbicides, 3D-QSAR models have been successfully employed. nih.govnih.gov These models help to understand how different structural modifications, such as the introduction of various substituents on the picolinic acid ring, influence herbicidal efficacy. By analyzing the steric, electrostatic, hydrophobic, and hydrogen bonding properties of the molecules, researchers can predict the activity of new, unsynthesized compounds. nih.gov For example, a 3D-QSAR model was constructed based on the inhibitory activity of a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids against the root growth of Arabidopsis thaliana. nih.gov This model provided valuable insights for the further optimization of the lead compounds. nih.gov

The central idea behind QSAR is the similarity principle, which posits that molecules with similar structures are likely to have similar properties and biological activities. mst.dk This allows for the prediction of a compound's toxicity and efficacy based on its molecular structure alone. mst.dk

The use of agrochemicals, including picolinic acid-based herbicides, necessitates a thorough evaluation of their potential environmental and toxicological impacts. researchgate.netacad-pub.com While crucial for modern agriculture, these chemicals can have unintended consequences for non-target organisms and ecosystems. researchgate.netacad-pub.comnih.gov

Environmental Toxicology:

Agrochemicals can contaminate soil and water, potentially disrupting aquatic ecosystems and harming non-target organisms. researchgate.netacad-pub.com The persistence and degradation of these compounds in the environment are key areas of study. For instance, the photolysis of 3,6-dichloropicolinic acid (a related compound) in water was found to be slower in river and sea water compared to distilled water, likely due to the formation of metal complexes. researchgate.net This highlights the importance of understanding how environmental factors influence the breakdown of these chemicals. researchgate.net

Mammalian Toxicology:

The toxicological profiles of agrochemicals in mammals are a critical consideration for human health and safety. researchgate.netepa.govnih.gov Studies on picolinic acid have shown that very high doses (≥500 mg/kg/day) can be neurotoxic in rats, causing brain necrosis and hemorrhage. nih.gov Lower doses, however, did not produce apparent adverse effects. nih.gov It is important to note that different classes of pesticides exhibit varying levels of mammalian toxicity. nih.gov For example, organophosphorus pesticides are known for their acute toxicity due to the inhibition of acetylcholinesterase. nih.gov The development of new pesticides often aims to reduce mammalian toxicity while maintaining efficacy against target pests. nih.gov

Siderophore Analogues and Iron Metabolism Interactions

Siderophores are small molecules produced by microorganisms to scavenge iron, an essential nutrient, from their environment. nih.govnih.gov The biosynthesis of these molecules presents an interesting target for the development of novel therapeutic and biotechnological applications.

Mutasynthesis is a technique that utilizes a mutant strain of a microorganism, blocked in a specific biosynthetic pathway, to produce novel analogues of a natural product by feeding it modified precursors. nih.gov This approach has been successfully applied to the production of pyochelin analogues. Pyochelin is a siderophore produced by Pseudomonas aeruginosa, and salicylic (B10762653) acid is a key intermediate in its biosynthesis. nih.gov

A mutant strain of P. aeruginosa unable to synthesize salicylic acid was able to incorporate exogenously supplied salicylic acid analogues into new pyochelin-like structures. nih.gov One of the successful precursors used was 3-hydroxypicolinic acid, which led to the formation of a pyochelin analogue designated as 6-azapyochelin. nih.govnih.gov This demonstrated that the biosynthetic machinery of P. aeruginosa could recognize and utilize 3-hydroxypicolinic acid as a substrate, highlighting the potential for creating a diverse range of siderophore analogues with potentially altered iron transport capabilities. nih.govnih.gov

Iron Transport and Chelation Assays

The biological activity of picolinic acid and its derivatives is closely linked to their ability to chelate metal ions, particularly iron. While direct experimental studies on the iron transport and chelation assays of this compound are not extensively documented in publicly available research, the behavior of structurally related picolinic acid compounds provides a strong basis for inferring its potential activities in this domain.

Picolinic acid, a catabolite of tryptophan, is a well-known metal chelating agent. Its ability to bind iron and other metal ions influences various biological processes. Research has shown that picolinic acid can inhibit iron uptake and cell growth in certain cell lines. For instance, in human erythroleukaemic cell lines, picolinic acid was observed to decrease the intracellular ferritin levels, a key iron storage protein. This reduction in available iron subsequently led to a significant increase in the expression of transferrin receptors on the cell surface, as the cells attempt to compensate for the iron-deficient state. nih.gov This demonstrates a feedback mechanism where the chelation of intracellular iron by picolinic acid directly impacts the cellular machinery for iron uptake.

Siderophores are compounds produced by microorganisms to scavenge for iron in the environment. nih.gov These molecules are typically high-affinity iron chelators. The structural motifs found in picolinic acid and its derivatives, specifically the pyridine (B92270) ring with a carboxylic acid group, are also present in some siderophores and synthetic iron chelators. nih.gov This structural similarity suggests that this compound could potentially exhibit siderophore-like activity, interfering with microbial iron uptake or acting as an iron carrier itself.

The evaluation of a compound's iron-chelating ability is typically performed using various assays. A common parameter used to quantify and compare the iron-chelating efficacy of different compounds is the pFe value, which is the negative logarithm of the free iron(III) concentration at a specific pH (usually physiological pH 7.4). A higher pFe value indicates a stronger affinity for iron. For a compound to be an effective iron scavenger in biological systems, a pFe value greater than 20 is generally considered necessary. scispace.com While the pFe for this compound has not been reported, the known high affinity of other picolinic acid-based chelators for iron suggests that it may also be an effective chelator. scispace.com

The potential for this compound to function as an iron chelator opens avenues for its investigation in various fields. Its ability to modulate iron levels could be harnessed for therapeutic purposes, such as in the treatment of diseases related to iron overload, or for its antimicrobial or herbicidal effects by depriving target organisms of this essential nutrient. nih.govnih.gov

Further research, including specific iron chelation and transport assays, would be necessary to fully elucidate the activity of this compound and determine its potential applications based on this property.

Advanced Analytical and Computational Research

State-of-the-Art Analytical Techniques for 3-Chloro-6-hydroxypicolinic Acid

A range of advanced analytical techniques have been employed to characterize and quantify this compound, ensuring a comprehensive understanding of its chemical nature.

Mass Spectrometry (MS) Applications

Mass spectrometry has proven to be an indispensable tool in the study of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are particularly useful for the analysis of large biomolecules, and this compound can serve as a matrix material in these analyses. sigmaaldrich.comsigmaaldrich.comebi.ac.uk Specifically, it has been utilized in the MALDI-MS analysis of oligonucleotides. sigmaaldrich.comsigmaaldrich.comebi.ac.ukmedchemexpress.comnih.gov Studies have shown that it is an effective matrix for the structural elucidation of biomolecules like sophorolipids, allowing for detection in both positive and negative ion modes. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful methods for identifying and characterizing degradation products of chemical compounds. nih.govchromatographyonline.comnih.govresearchgate.net These techniques are crucial for studying the stability of a compound under various stress conditions, such as hydrolysis, oxidation, and photolysis. nih.govresearchgate.net For instance, LC-MS has been effectively used to separate and identify degradation products of various pharmaceuticals, providing insights into their degradation pathways. nih.govchromatographyonline.com This approach allows for the characterization of even small quantities of degradation products without the need for their isolation. nih.gov The analysis of nerve agent degradation products in drinking water also highlights the capability of LC-MS to detect and distinguish related compounds in environmental samples. waters.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound and its related compounds. High-performance liquid chromatography (HPLC) is a widely used method for determining the purity of this acid, with assays indicating a purity of ≥99.0%. sigmaaldrich.comsigmaaldrich.comselleckchem.com HPLC, often coupled with a suitable detector, allows for the precise measurement of the compound in various samples. mtoz-biolabs.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this and related compounds. mtoz-biolabs.comnist.gov It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds. The National Institute of Standards and Technology (NIST) provides mass spectrometry data, including electron ionization mass spectra, for 3-hydroxypicolinic acid, which can be used as a reference in GC-MS studies. nist.gov

Ultra-performance liquid chromatography (UPLC) offers higher resolution and sensitivity compared to traditional HPLC, making it suitable for complex sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide critical information about the molecular structure. rsc.orgresearchgate.net

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule, while ¹³C NMR provides insights into the carbon skeleton. rsc.org The chemical shifts and coupling constants observed in NMR spectra are essential for confirming the structure of the compound and its derivatives. rsc.orgresearchgate.net For example, ¹H and ¹³C NMR data have been used to characterize complexes of 3-hydroxypicolinic acid with metals. researchgate.net Furthermore, advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish long-range correlations between protons and carbons, aiding in the unambiguous assignment of complex structures. researchgate.net

Below is a table summarizing typical NMR data for a related compound, which illustrates the type of information obtained from these experiments.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.45 | d | 9.65 |

| ¹H | 6.69 | d | 9.65 |

| ¹³C | 159.81 | - | - |

| ¹³C | 147.44 | - | - |

| ¹³C | 145.38 | - | - |

| ¹³C | 118.16 | - | - |

| ¹³C | 112.52 | - | - |

| Note: This data is for a related hydroxypicolinic acid derivative and serves as an illustrative example. rsc.orgnih.gov |

Spectroscopic Techniques for Characterization

A variety of spectroscopic techniques are utilized to further characterize this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of 3-hydroxypicolinic acid shows a maximum absorption (λmax) at approximately 304 nm. caymanchem.com The UV-Vis spectrum of 3,6-dihydroxypicolinic acid in water at pH 7 exhibits absorption maxima at 346 nm, 243 nm, and 221.5 nm. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their vibrational frequencies. nih.govresearchgate.net Key vibrational bands in the IR spectrum provide evidence for the carboxylic acid and hydroxyl groups.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and provides information about the molecular vibrations. nih.gov The Raman spectrum of 3-hydroxypicolinic acid has been recorded and is available in spectral databases. nih.gov

Computational Chemistry and Molecular Modeling

In addition to experimental techniques, computational chemistry and molecular modeling play a crucial role in understanding the properties and reactivity of this compound at the atomic level.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure, tautomerism, and reaction mechanisms of molecules. nih.govaps.org DFT calculations can provide valuable insights into the optimized geometry, harmonic vibrational frequencies, and electronic properties of the compound. nih.gov